N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-nitrobenzamide
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Overview
Description
N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-nitrobenzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzothiophene ring, a cyano group, and a nitrobenzamide moiety
Mechanism of Action
Target of Action
The primary target of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-nitrobenzamide is the Mitogen-activated protein kinase 10 (JNK3) . This kinase is part of the MAPK family, which plays a crucial role in cellular signaling pathways. JNK3, in particular, is involved in various cellular processes, including inflammation, apoptosis, and cellular differentiation .
Mode of Action
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-nitrobenzamide acts as a potent inhibitor of JNK3 . The compound binds to the ATP-binding site of JNK3, with the 3-cyano substituent forming an H-bond acceptor interaction with the hinge region . This binding inhibits the kinase activity of JNK3, thereby modulating the downstream signaling pathways .
Biochemical Pathways
The inhibition of JNK3 by N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-nitrobenzamide affects the MAPK signaling pathway . This pathway is involved in transmitting signals from receptors on the cell surface to the DNA in the nucleus, leading to changes in gene expression. By inhibiting JNK3, the compound can modulate these signaling pathways and influence cellular processes such as inflammation and apoptosis .
Pharmacokinetics
These properties would determine how well the compound is absorbed into the body, distributed to its target sites, metabolized, and eventually eliminated .
Result of Action
The inhibition of JNK3 by N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-nitrobenzamide can lead to various molecular and cellular effects. These include the modulation of inflammatory responses and the induction of apoptosis . The exact effects would depend on the specific cellular context and the other signaling pathways that are active in the cell .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-nitrobenzamide. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its target . Additionally, the compound’s efficacy can be influenced by factors such as the patient’s genetic makeup, health status, and the presence of other drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiophene Ring: The benzothiophene ring can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.
Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction using a cyanide source such as sodium cyanide or potassium cyanide.
Formation of the Nitrobenzamide Moiety: The nitrobenzamide moiety is synthesized by nitration of a benzamide precursor using a nitrating agent like nitric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with different functional groups replacing the original ones.
Scientific Research Applications
N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-nitrobenzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-fluorobenzamide
- N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-methylbenzamide
- N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(3-cyano-6-thiophen-2-yl-2-pyridinyl)thio]acetamide
Uniqueness
N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-nitrobenzamide is unique due to the presence of both a cyano group and a nitrobenzamide moiety, which confer distinct chemical and biological properties. This combination of
Properties
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-nitrobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S/c17-9-13-12-3-1-2-4-14(12)23-16(13)18-15(20)10-5-7-11(8-6-10)19(21)22/h5-8H,1-4H2,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBPXHLRHLJGVLN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.